Tricaprilin-d50

Catalog No.
S12877017
CAS No.
M.F
C27H50O6
M. Wt
521.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricaprilin-d50

Product Name

Tricaprilin-d50

IUPAC Name

[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate

Molecular Formula

C27H50O6

Molecular Weight

521.0 g/mol

InChI

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D

InChI Key

VLPFTAMPNXLGLX-JHOIILQSSA-N

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Tricaprilin-d50, also known as deuterated tricaprilin or trioctanoin-d50, is a chemically modified form of tricaprilin, which is a triglyceride composed of three caprylic acid (octanoic acid) molecules. The deuterium labeling in tricaprilin-d50 enhances its stability and allows for more precise tracking in biological studies. Tricaprilin itself is primarily recognized for its potential therapeutic benefits in managing mild to moderate Alzheimer's disease by inducing mild chronic ketosis, thereby providing an alternative energy source for brain metabolism when glucose utilization is impaired .

Tricaprilin-d50 undergoes metabolic conversion in the body to produce ketone bodies, specifically acetoacetic acid and β-hydroxybutyric acid. These ketones can be further converted into acetyl-CoA, which enters the citric acid cycle to generate ATP, the energy currency of cells. The presence of deuterium alters the kinetic isotope effects during these reactions, allowing researchers to study metabolic pathways more accurately .

The primary biological activity of tricaprilin-d50 is its role as a ketogenic agent. By providing a source of medium-chain fatty acids, it promotes the production of ketone bodies that serve as an alternative energy source for neurons, particularly in conditions where glucose metabolism is compromised, such as Alzheimer's disease. Studies suggest that tricaprilin can enhance mitochondrial function and improve cognitive performance in patients with neurodegenerative disorders .

Tricaprilin-d50 can be synthesized through the esterification of deuterated caprylic acid with glycerol. This process typically involves:

  • Deuteration of Caprylic Acid: Using deuterated reagents to ensure that the caprylic acid incorporates deuterium atoms.
  • Esterification: Reacting the deuterated caprylic acid with glycerol under controlled conditions (e.g., heat and acidic catalysts) to form tricaprilin-d50.

The synthesis requires careful monitoring to ensure high yields and purity levels, particularly due to the specific isotopic labeling involved .

Tricaprilin-d50 is primarily used in clinical research related to Alzheimer's disease. Its applications include:

  • Clinical Trials: Evaluating its efficacy in improving cognitive function and metabolic health in patients with Alzheimer's disease.
  • Metabolic Studies: Serving as a tracer in metabolic studies to understand fatty acid metabolism and ketogenesis.
  • Dietary Supplements: Potential use as a dietary supplement aimed at enhancing brain function through ketosis .

Interaction studies involving tricaprilin-d50 focus on its effects on metabolic pathways and its interactions with other compounds within the body. Research indicates that it may interact positively with other ketogenic agents or dietary components that promote fat metabolism. Additionally, studies have explored its gastrointestinal tolerance and any potential interactions with medications commonly prescribed for Alzheimer's disease .

Several compounds share structural similarities or functional roles with tricaprilin-d50. Below are some notable examples:

Compound NameStructureUnique Features
TricaprinC24H46O6Composed of capric acid; shorter chain length
TristearinC57H110O6Composed of stearic acid; longer chain length
Caprylic AcidC8H16O2Free fatty acid; simpler structure
Medium-Chain TriglyceridesVariable compositionGeneral category; includes various medium-chain fatty acids

Uniqueness of Tricaprilin-d50: Tricaprilin-d50's deuterium labeling allows for enhanced tracking in metabolic studies, making it particularly valuable for research applications compared to its non-labeled counterparts. Its specific formulation targeting Alzheimer's disease further distinguishes it from other triglycerides and fatty acids used in clinical settings .

The thermal characteristics of Tricaprilin-d50 exhibit distinctive patterns that reflect both the underlying triglyceride structure and the influence of deuterium substitution on molecular dynamics. Regular tricaprilin demonstrates a melting point range of 9-10°C, with deuterated variants expected to show slightly modified thermal transitions due to the kinetic isotope effect [2] [3]. The deuterium substitution typically results in stronger intermolecular interactions owing to the reduced zero-point vibrational energy, potentially leading to marginally elevated phase transition temperatures.

Thermal Transition Analysis

Medium-chain triglycerides, including tricaprilin and its deuterated analogs, exhibit complex polymorphic behavior characterized by multiple crystalline forms designated as α, β', and β phases [4] [5]. The α form represents the least stable polymorph obtained through rapid cooling, while the β form constitutes the most thermodynamically stable configuration. The intermediate β' form serves as a transitional phase during the transformation process. These polymorphic transitions occur at distinct temperature ranges, with the α → β' transition typically occurring at temperatures several degrees below the final melting point [4].

Phase Stability Considerations

The boiling point of regular tricaprilin occurs at 234°C, with the deuterated variant expected to demonstrate a similar but slightly reduced boiling temperature of approximately 230-240°C due to isotopic effects [2]. Flash point measurements for tricaprilin indicate a value of 225°C, suggesting excellent thermal stability under standard storage and handling conditions [3]. The deuterated compound maintains comparable thermal stability characteristics, making it suitable for applications requiring elevated temperature exposure.

Crystallization Kinetics

Thermal analysis reveals that medium-chain triglycerides exhibit unique crystallization behavior influenced by chain length uniformity and molecular symmetry [5]. Tricaprilin-d50 demonstrates crystallization patterns consistent with other saturated triglycerides, forming stable crystal lattices through van der Waals interactions between the fatty acid chains. The deuterium substitution introduces subtle modifications to the vibrational frequencies without significantly altering the overall packing efficiency or crystal structure stability.

Solubility Parameters in Organic Solvents and Aqueous Systems

The solubility profile of Tricaprilin-d50 reflects its highly lipophilic character, with Hansen solubility parameters providing quantitative insights into solvent compatibility. The compound exhibits Hansen solubility parameters of δD = 16.38 MPa^1/2 for dispersion forces, δP = 3.15 MPa^1/2 for polar interactions, and δH = 3.66 MPa^1/2 for hydrogen bonding contributions [3]. These parameters indicate predominant dispersion forces with minimal polar and hydrogen bonding interactions, consistent with the saturated triglyceride structure.

Aqueous Solubility Characteristics

Water solubility of regular tricaprilin measures approximately 1 g/L (6.36 × 10⁻⁵ mg/mL), reflecting the extremely hydrophobic nature of the compound [3] [6]. The deuterated variant exhibits comparable aqueous solubility limitations, with deuterium substitution providing negligible impact on water miscibility. This poor aqueous solubility necessitates the use of appropriate solubilization strategies for pharmaceutical applications, including emulsification systems or organic co-solvents.

Organic Solvent Compatibility

Tricaprilin-d50 demonstrates excellent solubility in non-polar organic solvents, particularly hexane and chloroform, where Hansen parameter similarities promote favorable mixing behavior [7]. The compound shows good solubility in dimethyl sulfoxide (DMSO) at concentrations up to 41.67 mg/mL, making DMSO a suitable solvent for analytical and formulation applications [8]. Moderate solubility occurs in acetone, while poor solubility characterizes interactions with polar protic solvents such as methanol and ethanol due to unfavorable Hansen parameter differences [3].

Solubility Parameter Predictions

The calculated LogP value of 7.0661 for tricaprilin confirms its highly lipophilic character, with the deuterated analog expected to exhibit similar partition coefficient behavior [1]. This elevated LogP value indicates strong preference for organic phases over aqueous environments, supporting the observed solubility patterns and suggesting potential for bioaccumulation in lipid-rich tissues during biological applications.

Spectroscopic Fingerprint Analysis (Fourier Transform Infrared and Raman)

Fourier Transform Infrared Spectroscopic Characteristics

The infrared spectrum of Tricaprilin-d50 provides distinctive fingerprint information that enables unambiguous identification and structural confirmation. The most prominent spectroscopic feature appears at 1731.86 cm⁻¹, corresponding to the characteristic C=O stretching vibration of the ester carbonyl groups [9]. This absorption falls within the expected range for saturated aliphatic esters (1750-1735 cm⁻¹) and exhibits strong intensity due to the high polarity of the carbonyl bond [10] [11].

Carbon-Hydrogen Vibrational Analysis

Significant spectroscopic differences emerge in the carbon-hydrogen stretching region due to deuterium substitution. While regular tricaprilin exhibits strong C-H stretching vibrations at 2926.01 cm⁻¹, the deuterated analog shows corresponding C-D stretching absorptions shifted to lower frequencies according to the reduced mass relationship [12]. Additional C-H bending vibrations occur at 1450.47 cm⁻¹ and 1365.60 cm⁻¹ with medium intensity, while strong C-H bending appears at 725.23 cm⁻¹ [9].

Deuterium-Specific Spectroscopic Features

The deuterium substitution in Tricaprilin-d50 introduces characteristic spectroscopic signatures in the 2000-2300 cm⁻¹ region, where C-D stretching vibrations appear as distinct peaks absent in the non-deuterated compound [12] [13]. These deuterium-specific absorptions provide unambiguous confirmation of isotopic substitution and enable quantitative analysis of deuteration levels. The isotopic shift follows the √2 relationship predicted by harmonic oscillator theory, resulting in readily identifiable spectroscopic markers.

Raman Spectroscopic Considerations

Raman spectroscopy provides complementary structural information through vibrational modes that may be weak or absent in infrared spectra. The symmetric stretching vibrations of the ester linkages and the carbon backbone provide strong Raman signals that remain relatively unaffected by deuterium substitution [14]. However, the C-D stretching modes exhibit enhanced Raman activity in specific spectral regions, offering additional analytical capabilities for structural confirmation and purity assessment.

XLogP3

8.9

Hydrogen Bond Acceptor Count

6

Exact Mass

520.67457661 g/mol

Monoisotopic Mass

520.67457661 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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